Cas no 1864055-86-6 (1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride)
1864055-86-6 structure
Product Name:1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride
CAS-nummer:1864055-86-6
MF:C11H16ClF2NO
MW:251.700649261475
CID:5691981
PubChem ID:86262546
Update Time:2025-05-20
1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride Chemische en fysische eigenschappen
Naam en identificatie
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- 1-(3,5-difluorophenoxy)-3-methylbutan-2-amine hydrochloride
- AKOS026747296
- 1-(3,5-difluorophenoxy)-3-methylbutan-2-aminehydrochloride
- F2167-1611
- EN300-240887
- 1864055-86-6
- 1-(3,5-difluorophenoxy)-3-methylbutan-2-amine;hydrochloride
- 1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride
-
- Inchi: 1S/C11H15F2NO.ClH/c1-7(2)11(14)6-15-10-4-8(12)3-9(13)5-10;/h3-5,7,11H,6,14H2,1-2H3;1H
- InChI-sleutel: ALSUEBHZVBBDLE-UHFFFAOYSA-N
- LACHT: Cl.FC1C=C(C=C(C=1)OCC(C(C)C)N)F
Berekende eigenschappen
- Exacte massa: 251.0888482g/mol
- Monoisotopische massa: 251.0888482g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 4
- Complexiteit: 179
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 35.2Ų
1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303+H313+H333
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | D128146-100mg |
1-(3,5-difluorophenoxy)-3-methylbutan-2-amine hydrochloride |
1864055-86-6 | 100mg |
$ 115.00 | 2022-06-05 | ||
| TRC | D128146-500mg |
1-(3,5-difluorophenoxy)-3-methylbutan-2-amine hydrochloride |
1864055-86-6 | 500mg |
$ 455.00 | 2022-06-05 | ||
| TRC | D128146-1g |
1-(3,5-difluorophenoxy)-3-methylbutan-2-amine hydrochloride |
1864055-86-6 | 1g |
$ 680.00 | 2022-06-05 | ||
| Enamine | EN300-240887-0.05g |
1-(3,5-difluorophenoxy)-3-methylbutan-2-amine hydrochloride |
1864055-86-6 | 95% | 0.05g |
$707.0 | 2024-06-19 | |
| Enamine | EN300-240887-0.1g |
1-(3,5-difluorophenoxy)-3-methylbutan-2-amine hydrochloride |
1864055-86-6 | 95% | 0.1g |
$741.0 | 2024-06-19 | |
| Enamine | EN300-240887-0.25g |
1-(3,5-difluorophenoxy)-3-methylbutan-2-amine hydrochloride |
1864055-86-6 | 95% | 0.25g |
$774.0 | 2024-06-19 | |
| Enamine | EN300-240887-0.5g |
1-(3,5-difluorophenoxy)-3-methylbutan-2-amine hydrochloride |
1864055-86-6 | 95% | 0.5g |
$809.0 | 2024-06-19 | |
| Enamine | EN300-240887-1.0g |
1-(3,5-difluorophenoxy)-3-methylbutan-2-amine hydrochloride |
1864055-86-6 | 95% | 1.0g |
$842.0 | 2024-06-19 | |
| Enamine | EN300-240887-2.5g |
1-(3,5-difluorophenoxy)-3-methylbutan-2-amine hydrochloride |
1864055-86-6 | 95% | 2.5g |
$1650.0 | 2024-06-19 | |
| Enamine | EN300-240887-5.0g |
1-(3,5-difluorophenoxy)-3-methylbutan-2-amine hydrochloride |
1864055-86-6 | 95% | 5.0g |
$2443.0 | 2024-06-19 |
1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride Gerelateerde literatuur
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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